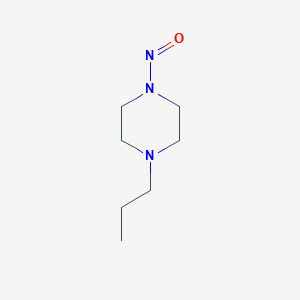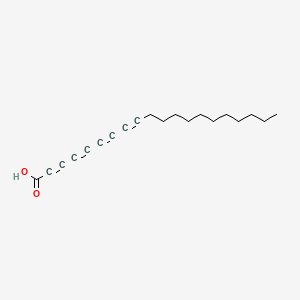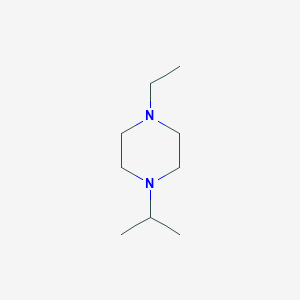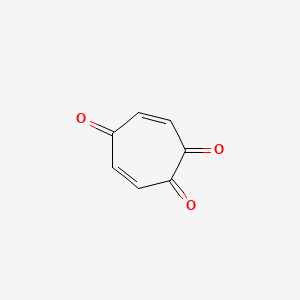![molecular formula C12H19NO2 B13960078 2-{Ethyl[4-(hydroxymethyl)-3-methylphenyl]amino}ethanol CAS No. 773869-21-9](/img/structure/B13960078.png)
2-{Ethyl[4-(hydroxymethyl)-3-methylphenyl]amino}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{Ethyl[4-(hydroxymethyl)-3-methylphenyl]amino}ethanol is an organic compound with a complex structure that includes both hydroxyl and amino functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Ethyl[4-(hydroxymethyl)-3-methylphenyl]amino}ethanol typically involves the reaction of ethanolamine with formaldehyde under alkaline conditions. This reaction leads to the formation of the desired compound through a series of steps that include nucleophilic addition and subsequent condensation reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and catalysts can further enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-{Ethyl[4-(hydroxymethyl)-3-methylphenyl]amino}ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction can produce simpler alcohols or amines.
Aplicaciones Científicas De Investigación
2-{Ethyl[4-(hydroxymethyl)-3-methylphenyl]amino}ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2-{Ethyl[4-(hydroxymethyl)-3-methylphenyl]amino}ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other ethanolamine derivatives and phenylaminoethanol compounds. These compounds share structural similarities but may differ in their functional groups or substituents.
Uniqueness
2-{Ethyl[4-(hydroxymethyl)-3-methylphenyl]amino}ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
773869-21-9 |
|---|---|
Fórmula molecular |
C12H19NO2 |
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
2-[N-ethyl-4-(hydroxymethyl)-3-methylanilino]ethanol |
InChI |
InChI=1S/C12H19NO2/c1-3-13(6-7-14)12-5-4-11(9-15)10(2)8-12/h4-5,8,14-15H,3,6-7,9H2,1-2H3 |
Clave InChI |
PSBZSONPISELKQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCO)C1=CC(=C(C=C1)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[(1,8-Dihydroxyquinolin-5(1H)-ylidene)hydrazinylidene]-2,4-dinitrocyclohexa-2,4-dien-1-one](/img/structure/B13960004.png)
![4-Imidazolidinone, 5-[2-(methylthio)ethyl]-2-thioxo-](/img/structure/B13960006.png)


![1,3,5,7,9-Pentaazaspiro[5.5]undecane](/img/structure/B13960037.png)







